

# Thalicpureine: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Thalicpureine*

Cat. No.: *B1250858*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Thalicpureine** is a naturally occurring phenanthrene alkaloid belonging to the 6,6a-secoaporphine class. Isolated from plant species such as *Annona purpurea* and *Fagonia olivieri*, its chemical structure is characterized by a pentamethoxylated phenanthrene core with a methylaminoethyl side chain. This document provides a detailed examination of the chemical structure, physicochemical properties, and spectroscopic data of **Thalicpureine**. While specific biological activities and associated signaling pathways for **Thalicpureine** are not extensively documented in current literature, this guide also discusses the known pharmacological context of the broader class of aporphine and secoaporphine alkaloids to inform potential areas of future investigation.

## Chemical Structure and Properties

**Thalicpureine** is chemically defined as N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine. Its core is a phenanthrene ring system, which is substituted with five methoxy groups at positions 2, 3, 4, 6, and 7, and a 2-(methylamino)ethyl group at position 1.<sup>[1]</sup>

Chemical Structure:

Caption: 2D Chemical Structure of **Thalicpureine**.

## Physicochemical Data

The fundamental physicochemical properties of **Thalicpureine** are summarized in the table below. This data is essential for its identification, purification, and formulation.

Property	Value	Reference
IUPAC Name	N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine	[1]
Molecular Formula	C <sub>22</sub> H <sub>27</sub> NO <sub>5</sub>	[1]
Molecular Weight	385.5 g/mol	[1]
CAS Number	218900-91-5	[1]
Appearance	Solid	[1]
Melting Point	196 - 197 °C	[1]
Class	6,6a-Secoaporphine Alkaloid	[2][3]

## Spectroscopic Data

The structural elucidation of **Thalicpureine** relies on various spectroscopic techniques. While the primary literature with detailed experimental spectra is not readily available, the following tables summarize expected and reported spectroscopic characteristics for this class of compounds.

Table 1.2.1: <sup>13</sup>C NMR Spectral Data (Note: Specific chemical shift assignments require the original experimental data. This table is a template for such data.)

Carbon Atom	Chemical Shift (ppm)
Aromatic C	110-160
Aromatic C-O	140-160
Aliphatic CH <sub>2</sub> -Ar	~30-40
Aliphatic CH <sub>2</sub> -N	~40-50
N-CH <sub>3</sub>	~30-40
O-CH <sub>3</sub>	~55-65

Table 1.2.2: Infrared (IR) Spectroscopy Data (Note: Expected absorption bands based on functional groups.)

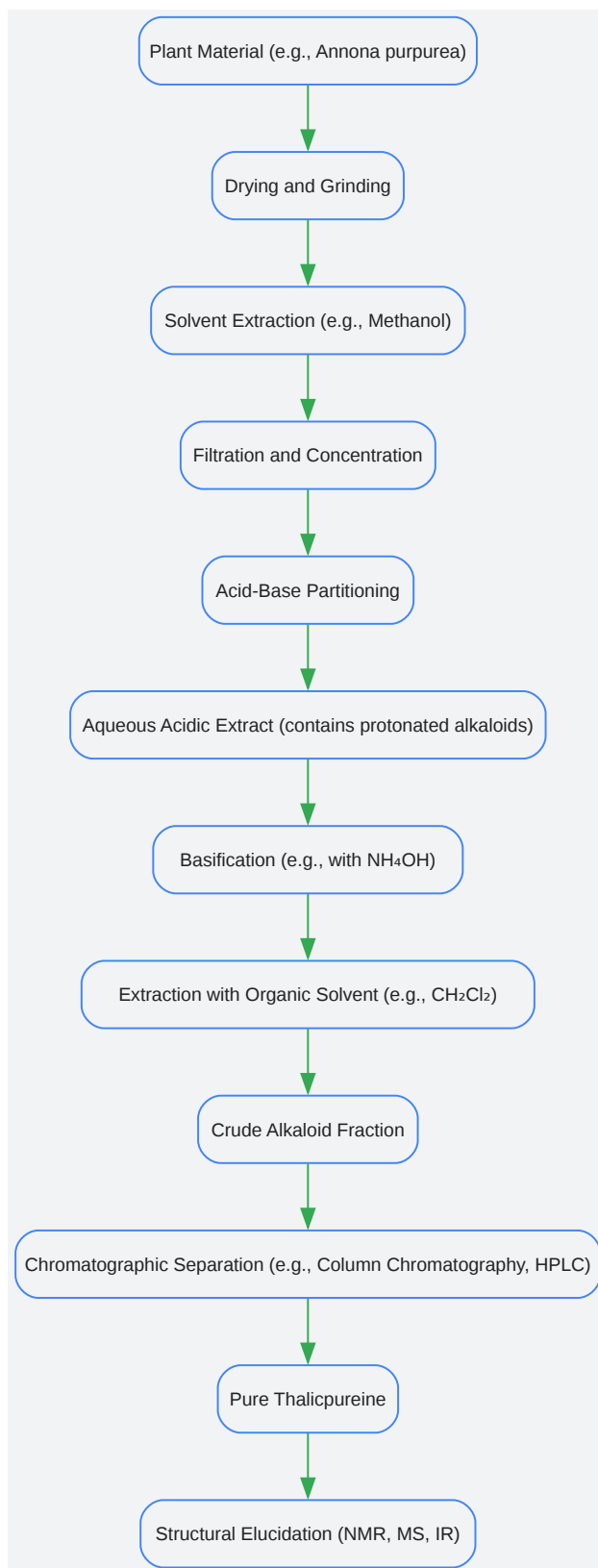
Wavenumber (cm <sup>-1</sup> )	Functional Group
3300-3500	N-H stretch (secondary amine)
2850-3000	C-H stretch (aliphatic and aromatic)
1500-1600	C=C stretch (aromatic)
1000-1300	C-O stretch (ether)
1150-1250	C-N stretch (amine)

Table 1.2.3: Mass Spectrometry (MS) Data (Note: Expected fragmentation patterns.)

m/z	Interpretation
385.19	[M] <sup>+</sup> (Molecular Ion)
[M-15] <sup>+</sup>	Loss of a methyl group (CH <sub>3</sub> )
[M-44] <sup>+</sup>	Loss of the ethylamine fragment (CH <sub>2</sub> CH <sub>2</sub> NH)
Base Peak	Typically a stable fragment resulting from cleavage of the ethylamine side chain.

## Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of **Thalicpureine** are not extensively described in readily accessible literature. However, a general workflow for the isolation of alkaloids from plant material is presented below.



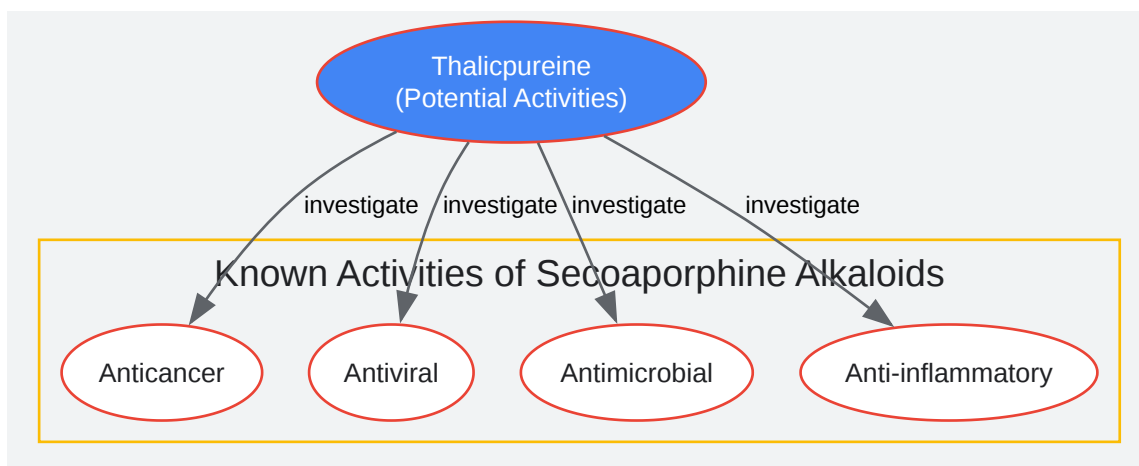
[Click to download full resolution via product page](#)

Caption: General workflow for alkaloid isolation.

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways directly associated with **Thalicpureine**. However, the broader class of aporphine and secoaporphine alkaloids, to which **Thalicpureine** belongs, has been reported to exhibit a range of pharmacological effects. These include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][6] Many aporphine alkaloids are known to exert cytotoxic effects against various cancer cell lines.[7]

Given the structural similarity of **Thalicpureine** to other bioactive secoaporphine alkaloids, it is plausible that it may exhibit similar pharmacological properties. Further research is required to elucidate the specific biological targets and mechanisms of action for **Thalicpureine**.



[Click to download full resolution via product page](#)

Caption: Potential areas of pharmacological investigation for **Thalicpureine**.

## Conclusion

**Thalicpureine** is a well-characterized phenanthrene alkaloid from a structural and physicochemical standpoint. Its presence in medicinal plants suggests potential for biological activity. However, a significant gap exists in the scientific literature regarding its specific pharmacological properties and mechanisms of action. The information presented in this guide on its chemical nature, combined with the known activities of related compounds, should serve as a valuable resource for researchers and professionals in drug discovery and development to design and conduct further studies to unlock the therapeutic potential of **Thalicpureine**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thalicipureine | C<sub>22</sub>H<sub>27</sub>NO<sub>5</sub> | CID 10430190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Thalicipureine (FDB011024) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for Thalicipureine (HMDB0033032) [hmdb.ca]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. [PDF] Oxoaporphine alkaloids from the barks of *Platymitra siamensis* Craib (Annonaceae) and their cytotoxicity against MCF-7 cancer cell line | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Thalicipureine: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250858#what-is-the-chemical-structure-of-thalicipureine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)